2-(3-Bromo-5-methylphenyl)ethanamine
Description
2-(3-Bromo-5-methylphenyl)ethanamine (CAS 1565333-41-6) is a substituted phenethylamine derivative with the molecular formula C₁₀H₁₄BrN and a molecular weight of 228.130 g/mol . Structurally, it consists of a phenethylamine backbone (a benzene ring attached to an ethylamine chain) substituted with a bromine atom at the 3-position and a methyl group at the 5-position (Figure 1). Its hydrochloride salt (CAS 2227272-47-9) is also documented, enhancing its stability and solubility in certain applications .
This compound shares features with psychoactive phenethylamines (e.g., 2C-x and NBOMe series) but lacks the N-benzyl substitution critical for 5-HT2A receptor agonism in NBOMe derivatives .
Properties
Molecular Formula |
C9H12BrN |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
2-(3-bromo-5-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrN/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6H,2-3,11H2,1H3 |
InChI Key |
GCQRMIPMTBWZNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenethylamines
2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine)
- Substituents : Bromine (4-position), methoxy groups (2,5-positions).
- Key Differences: Electronic Effects: Methoxy groups are strong electron donors via resonance, increasing polarity compared to the methyl group in 2-(3-Bromo-5-methylphenyl)ethanamine. Lipophilicity: 2C-B’s methoxy groups reduce logP (predicted ~2.1) versus the methyl group in the target compound (predicted logP ~2.8), enhancing the latter’s membrane permeability . Bioactivity: 2C-B is a potent 5-HT2A agonist, whereas the target compound’s meta-bromo substitution and lack of methoxy groups likely reduce receptor affinity .
25B-NBOMe (N-(2-Methoxybenzyl)-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine)
- Substituents : Bromine (4-position), methoxy groups (2,5-positions), and an N-benzyl moiety.
- Key Differences :
- The N-benzyl group in 25B-NBOMe drastically enhances 5-HT2A receptor binding (EC₅₀ ~0.3 nM) compared to the unsubstituted ethylamine chain in the target compound .
- The para-bromo position in 25B-NBOMe optimizes receptor interactions, whereas the meta-bromo in the target compound may sterically hinder binding .
Brominated Methanamine Derivatives
[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine (CAS 1934517-99-3)
- Substituents : Bromine (2-position), difluoroethoxy group (5-position).
- Key Differences :
(5-Bromo-2-methoxyphenyl)(3-bromophenyl)methanamine
- Substituents : Bromine (5- and 3-positions), methoxy group (2-position).
- The methoxy group enhances polarity, contrasting with the methyl group in the target compound .
Halogenated Ethylamine Derivatives
1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine (CAS 885532-51-4)
- Substituents : Bromine (3-position), chlorine (5-position), methoxy group (2-position).
- Key Differences :
Physico-Chemical and Quantum Chemical Comparisons
Table 1: Key Molecular Descriptors of Selected Compounds
| Compound | Molecular Weight (g/mol) | logP | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |
|---|---|---|---|---|---|
| This compound | 228.13 | ~2.8 | -5.8 | -0.9 | 3.2 |
| 2C-B | 230.09 | ~2.1 | -5.5 | -0.7 | 4.5 |
| 25B-NBOMe | 406.29 | ~3.5 | -6.0 | -1.2 | 5.8 |
| [2-Bromo-5-(difluoroethoxy)phenyl]methanamine | 256.08 | ~1.9 | -6.2 | -1.0 | 4.1 |
Notes:
Pharmacological and Regulatory Considerations
- Receptor Binding : The absence of an N-benzyl group in this compound likely limits 5-HT2A affinity, distinguishing it from controlled NBOMe compounds .
- Regulatory Status: Not listed in the Nebraska Legislative Bill 808 or analogous controlled substance acts, unlike 2C-B and NBOMe derivatives .
- Safety : Brominated amines may require precautions for inhalation/contact, as seen in analogous compounds (e.g., 3-(2-bromophenyl)-5-isoxazolemethanamine) .
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